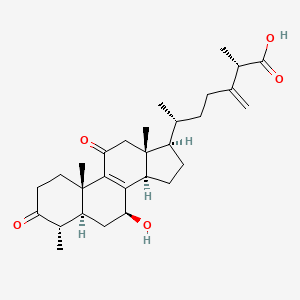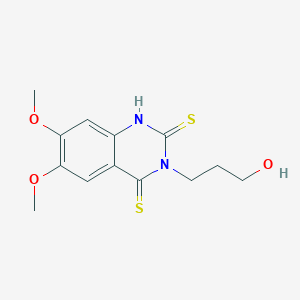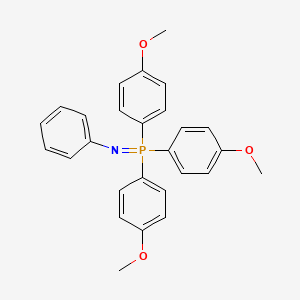
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane is an organophosphorus compound with the formula (CH₃OC₆H₄)₃P. It is a tertiary phosphine, characterized by the presence of three 4-methoxyphenyl groups attached to a central phosphorus atom. This compound is known for its applications in organometallic chemistry and homogeneous catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane typically involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride, followed by the addition of phenylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Coordination: Transition metals like palladium and rhodium are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involve the formation and breaking of metal-ligand bonds .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to phosphorus.
Tris(2-methoxyphenyl)phosphine: Similar structure but with methoxy groups in the 2-position.
Uniqueness
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane is unique due to the presence of methoxy groups in the 4-position, which enhances its electron-donating ability and increases its effectiveness as a ligand in catalytic reactions. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
133191-98-7 |
|---|---|
Molecular Formula |
C27H26NO3P |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
tris(4-methoxyphenyl)-phenylimino-λ5-phosphane |
InChI |
InChI=1S/C27H26NO3P/c1-29-22-9-15-25(16-10-22)32(28-21-7-5-4-6-8-21,26-17-11-23(30-2)12-18-26)27-19-13-24(31-3)14-20-27/h4-20H,1-3H3 |
InChI Key |
FZYSVTXWHFKABN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(=NC2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/structure/B14265679.png)
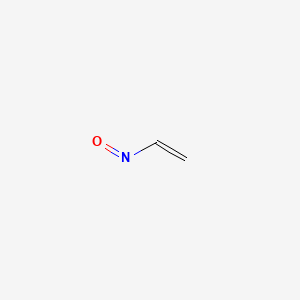

![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)

![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
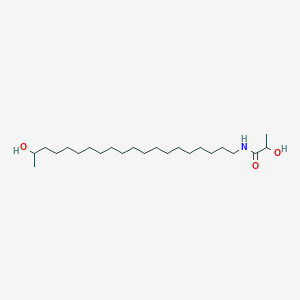
![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
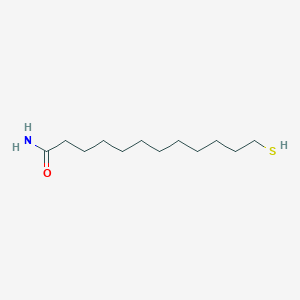
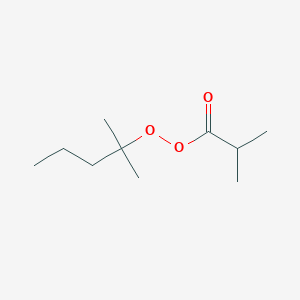
![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
